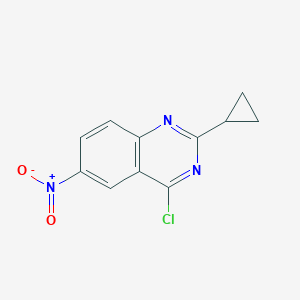
4-Chloro-2-cyclopropyl-6-nitroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-cyclopropyl-6-nitroquinazoline is a synthetic organic compound with the molecular formula C11H8ClN3O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 4-position, a cyclopropyl group at the 2-position, and a nitro group at the 6-position on the quinazoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-6-nitroquinazoline typically involves multi-step organic reactions. One common method starts with the preparation of 2-cyclopropyl-4-chloroquinazoline, which is then nitrated to introduce the nitro group at the 6-position. The nitration reaction can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperatures, and efficient purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-cyclopropyl-6-nitroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group at the 6-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less typical for this compound.
Major Products Formed
Substitution: Products with various functional groups replacing the chloro group.
Reduction: 4-Chloro-2-cyclopropyl-6-aminoquinazoline.
Oxidation: Potential formation of quinazoline N-oxides or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-cyclopropyl-6-nitroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, or anti-inflammatory properties.
Biological Studies: Used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: Employed in the design of chemical probes to investigate biological processes.
Industrial Applications: Utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-cyclopropyl-6-nitroquinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, while the quinazoline core can bind to active sites of enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-nitroquinazoline: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
2-Cyclopropyl-4-chloroquinazoline: Lacks the nitro group, which can influence its pharmacological properties.
4-Chloro-2-methyl-6-nitroquinazoline: The methyl group at the 2-position can alter its steric and electronic properties compared to the cyclopropyl group.
Uniqueness
4-Chloro-2-cyclopropyl-6-nitroquinazoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The cyclopropyl group introduces steric hindrance and rigidity, potentially enhancing binding affinity to biological targets. The nitro group can participate in redox reactions, adding to the compound’s versatility in chemical and biological studies.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features compared to similar compounds
Eigenschaften
Molekularformel |
C11H8ClN3O2 |
|---|---|
Molekulargewicht |
249.65 g/mol |
IUPAC-Name |
4-chloro-2-cyclopropyl-6-nitroquinazoline |
InChI |
InChI=1S/C11H8ClN3O2/c12-10-8-5-7(15(16)17)3-4-9(8)13-11(14-10)6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
NHTXRBAFJALXEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylicacidmethylester](/img/structure/B13027097.png)
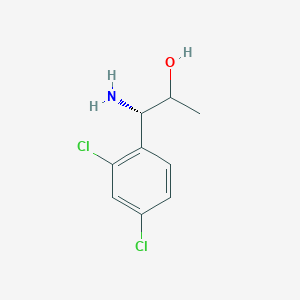
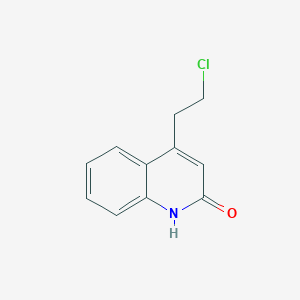
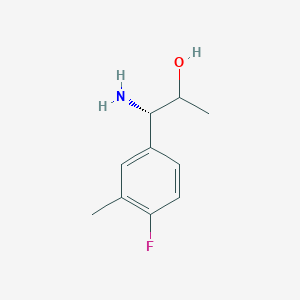
![4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13027119.png)
![5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13027128.png)
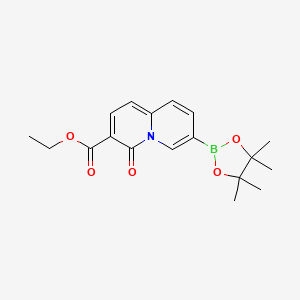
![Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13027137.png)
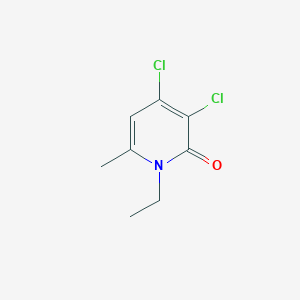
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one](/img/structure/B13027149.png)


![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride](/img/structure/B13027176.png)
